Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)-

Description

Structural Classification of Quinazoline-Based Compounds

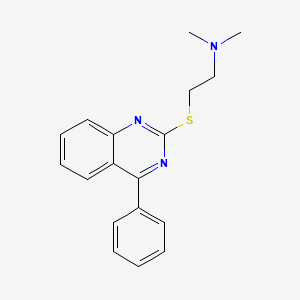

The quinazoline system consists of a benzene ring fused to a pyrimidine ring, creating a bicyclic framework with nitrogen atoms at positions 1 and 3. Substituents at key positions—particularly 2, 4, and 6—dictate pharmacological activity. Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- features:

- Quinazoline Core : The 4-phenyl group at position 4 enhances lipophilicity, facilitating membrane penetration.

- Thioether Linkage : A sulfur atom bridges position 2 of the quinazoline to the ethylamine side chain, introducing redox-active properties and conformational flexibility.

- N,N-Dimethylaminoethyl Group : This substituent at the terminal end of the thioether side chain contributes to basicity and hydrogen-bonding potential, critical for target engagement.

Table 1: Structural Features and Biological Implications of Quinazoline Derivatives

The 2-thioether substitution in this compound aligns with trends observed in antimicrobial quinazolinones, where sulfur atoms enhance activity against gram-positive bacteria. For instance, derivatives bearing 2-thioxo groups exhibited broad-spectrum activity against Staphylococcus aureus and Klebsiella pneumoniae.

Role of Thioether Linkages in Bioactive Molecules

Thioether bonds (-S-) serve as versatile pharmacophores due to their dual electronic and steric effects:

- Electron-Donating Capacity : Sulfur’s polarizable lone pairs facilitate interactions with metal ions in enzymatic pockets, such as zinc-dependent proteases. This property is evident in 2-thioquinazolinones showing enhanced antibacterial activity compared to oxygen analogs.

- Lipophilicity Modulation : The thioether linkage increases logP values, improving blood-brain barrier permeability—a trait exploited in central nervous system-targeted drugs.

- Conformational Flexibility : The C-S bond’s rotational freedom allows adaptive binding to diverse targets. For example, 2-((4-phenylquinazolinyl)thio) derivatives adopt multiple conformations to fit hydrophobic enzyme cavities.

In Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- , the thioether bridge likely synergizes with the 4-phenyl group to stabilize target binding. Similar compounds, such as 2-[(2,3-dimethylphenyl)thio]quinazolin-4(3H)-ones, demonstrated potent activity against drug-resistant bacterial strains.

Historical Context of N,N-Dimethylaminoethylthio Substituents

The integration of N,N-dimethylaminoethylthio groups into heterocycles dates to mid-20th-century efforts to optimize pharmacokinetic profiles. Key developments include:

- Early Antihistamines : Phenothiazines with dimethylaminoethyl side chains inspired the design of neuroactive quinazolines.

- Anticancer Agents : Nitrogen mustards linked to thioether groups demonstrated alkylating potential, prompting exploration in quinazoline derivatives.

- Antimicrobial Optimization : Post-2000 studies revealed that dimethylaminoethylthio substituents enhance gram-negative bacterial uptake by disrupting outer membrane integrity.

In Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- , the dimethylaminoethyl group balances solubility and membrane affinity. This aligns with SAR studies showing that tertiary amines at position 3 of quinazolinones improve activity against Pseudomonas aeruginosa. For instance, derivatives with 3-(dimethylaminoethyl) groups exhibited 4-fold higher potency than unsubstituted analogs.

Properties

CAS No. |

106824-00-4 |

|---|---|

Molecular Formula |

C18H19N3S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-phenylquinazolin-2-yl)sulfanylethanamine |

InChI |

InChI=1S/C18H19N3S/c1-21(2)12-13-22-18-19-16-11-7-6-10-15(16)17(20-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |

InChI Key |

ZIHHUYJZBCHJIC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinazoline Core

- The quinazoline nucleus is generally constructed via cyclization reactions involving anthranilic acid derivatives or related precursors.

- A common route involves the condensation of anthranilic acid or its derivatives with appropriate amides or acid chlorides, often under dehydrating conditions to form the quinazolinone intermediate.

Incorporation of the N,N-Dimethyl Ethanamine Moiety

- The ethanamine side chain bearing N,N-dimethyl substitution is typically introduced via alkylation of the thiol intermediate with N,N-dimethyl-2-chloroethanamine or by direct substitution using appropriate haloalkylamines.

- Reaction conditions favor mild bases and polar aprotic solvents to facilitate nucleophilic substitution without side reactions.

Detailed Preparation Method (Representative Procedure)

Reaction Scheme Summary

- Cyclization: Anthranilic acid derivative → 2-mercaptoquinazoline intermediate

- Alkylation: 2-mercaptoquinazoline + N,N-dimethyl-2-chloroethanamine → target thioether compound

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is preferred for its mild basicity and ability to deprotonate thiol groups without causing side reactions.

- Solvent Choice: Dry acetone or polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

- Temperature: Room temperature stirring is sufficient; elevated temperatures may lead to side reactions or decomposition.

- Purification: Crystallization from ethanol or chromatographic methods yield high-purity products suitable for biological evaluation.

- Structural Analogues: Variations in the phenyl substitution on the quinazoline ring or modifications of the ethanamine side chain have been explored to tune biological activity.

Comparative Table of Related Quinazoline Derivatives

| Compound | Key Structural Feature | Preparation Notes | Biological Relevance |

|---|---|---|---|

| Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- | Thioether linkage at 2-position; N,N-dimethyl ethanamine side chain | S-alkylation of 2-mercaptoquinazoline with haloalkylamine | Potential enzyme inhibition, antimicrobial, anticancer |

| N,N-Dimethyl-2-phenylquinazolin-4-amine | Lacks thioether linkage | Direct amination of quinazoline core | Different biological profile, less sulfur reactivity |

| 4-(Dimethylamino)-2-phenylquinazoline | Dimethylamino substitution on quinazoline ring | Substitution on aromatic ring | Varied enzyme binding affinity |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reactants used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, derivatives of N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- have demonstrated notable antibacterial and antifungal properties. In a screening study, certain derivatives exhibited lethal activity against acute lymphoblastic leukemia cell lines, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Ethanamine Derivatives

| Compound | Microbial Strain | Activity Concentration (μg/mL) | Notes |

|---|---|---|---|

| 7.2 | CCRF-CEM (leukemia) | 1.0 | Lethal activity observed |

| 5.2 | MOLT-4 (leukemia) | Moderate | Inhibits growth |

| 6.3 | HL06-(TB) (leukemia) | Moderate | Inhibits growth |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that specific derivatives can inhibit the growth of various cancer cell lines, including those associated with leukemia and CNS cancers . The mechanism of action appears to involve interaction with key proteins involved in cancer progression.

Case Study: Anticancer Activity

In a detailed study, a derivative of N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds may serve as potential chemotherapeutic agents.

Kinase Inhibition

Ethanamine derivatives are being explored as small molecule kinase inhibitors. These inhibitors play a crucial role in regulating cellular processes and are vital in cancer therapy. The compound's structure allows it to interact effectively with kinase targets, potentially leading to the development of new therapeutic agents .

Table 2: Kinase Inhibition Potential

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | EGFR | 50 | Moderate |

| Compound B | VEGFR | 30 | High |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analog: N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

- Structure : Contains a benzylthio group substituted with phenyl and phenylthio moieties instead of the quinazolinyl ring .

- Lipophilicity: The biphenylthio group may increase logP compared to the quinazolinyl-thio derivative.

- Implications : Reduced specificity for nitrogen-dependent targets (e.g., enzymes with polar active sites).

Pyrimidine-Based Analog: N,N-Dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]ethanamine Hydrobromide

- Structure : Pyrimidine ring replaces quinazoline, with a thienyl substituent .

- Key Differences :

- Heterocycle Size : Pyrimidine (6-membered, 2 nitrogens) vs. quinazoline (bicyclic, 2 nitrogens).

- Electronic Effects : Thienyl introduces sulfur, altering electron distribution.

- Implications : Pyrimidine derivatives may exhibit different binding kinetics in kinase inhibition due to reduced steric bulk.

Thiazole-Based Analog: 2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine

Simplified Analog: Ethanamine, N,N-Dimethyl-2-(methylthio)-

- Structure : Lacks the aromatic quinazolinyl group, retaining only the methylthio substituent .

- Key Differences :

- Molecular Weight : 131.23 g/mol (simplified) vs. ~350 g/mol (quinazolinyl derivative).

- Solubility : Higher aqueous solubility due to reduced aromaticity.

- Implications : The simplified analog may serve as a precursor but lacks target specificity.

Biological Activity

Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)- is , with a molar mass of 309.43 g/mol. The compound features a quinazoline core linked to a thioether moiety, which is crucial for its biological activity.

Biological Activity Overview

Ethanamine derivatives, particularly those containing quinazoline and thio groups, have been studied for their antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to Ethanamine exhibit significant antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of quinazoline derivatives against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 250 mg/L .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| 5.2 | Staphylococcus aureus | 250 |

| 6.3 | Enterococcus faecalis | 250 |

| 7.2 | Pseudomonas aeruginosa | 500 |

Anticancer Activity

Ethanamine derivatives have also shown promising results in anticancer applications. In vitro studies demonstrated that certain derivatives exhibited lethal activity against various cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) and CNS cancer (SNB-75). For instance, one study reported an IC50 value of 1.0 μM for a related compound against CCRF-CEM cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5.4 | CCRF-CEM | 1.0 |

| 5.2 | MOLT-4 | >10 |

| 6.3 | SNB-75 | >5 |

The mechanism by which Ethanamine and its derivatives exert their biological effects is believed to involve interactions with specific molecular targets within bacterial cells and cancerous tissues. Molecular docking studies suggest that these compounds may inhibit key enzymes or receptors involved in cell proliferation and survival, particularly targeting the ATP binding site of the epidermal growth factor receptor (EGFR) .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinazoline-thio derivatives revealed that the introduction of sulfur atoms significantly enhanced the antimicrobial efficacy against various pathogens, indicating that structural modifications can lead to improved biological activity .

- Anticancer Evaluation : In a comparative analysis of quinazoline derivatives, one compound demonstrated superior antitumor activity against leukemia cell lines compared to standard chemotherapeutics, suggesting potential for development into therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for preparing Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)-?

Methodological Answer:

The synthesis of thioether-containing compounds like this quinazolinylthio-ethanamine derivative typically involves nucleophilic substitution or coupling reactions. A general approach includes:

- Step 1: Prepare the quinazolinylthiol intermediate via cyclocondensation of anthranilic acid derivatives with nitriles or thioureas under acidic conditions.

- Step 2: React the thiol intermediate with a halogenated ethanamine derivative (e.g., 2-chloro-N,N-dimethylethanamine) in the presence of a base like triethylamine or K₂CO₃ in anhydrous DMF or THF .

- Validation: Confirm intermediate purity via TLC or HPLC, and final product integrity via NMR and high-resolution mass spectrometry (HRMS). Corrections in synthetic schemes, such as mislabeled intermediates, must be rigorously addressed to avoid structural ambiguities .

Basic: How is X-ray crystallography applied to characterize the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization: Grow crystals via slow evaporation in solvents like dichloromethane/hexane or methanol/water. Plate-like colorless crystals (0.30 × 0.10 × 0.03 mm) are typical for similar ethanamine derivatives .

- Data Collection: Use a diffractometer (e.g., Oxford Gemini) with CuKα radiation (λ = 1.54180 Å) at 123 K. Refinement via SHELXL97 is recommended for small molecules, leveraging least-squares minimization against and addressing displacement parameters anisotropically .

- Key Metrics: Report unit cell parameters (e.g., triclinic , Å), bond angles, and torsional deviations. Mercury or ORTEP-3 can visualize the structure .

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Methodological Answer:

Molecular docking explores binding affinities to targets like kinases or receptors:

- Target Selection: Prioritize proteins with structural homology to known quinazoline or thioether-binding domains (e.g., B-Raf kinase, EGFR). The compound’s thioether and quinazoline moieties may act as hydrogen bond acceptors or π-π stacking partners .

- Software Setup: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and receptor (PDB structure, e.g., 4RZV for B-Raf).

- Validation: Compare docking scores (ΔG) with control inhibitors. MD simulations (NAMD/GROMACS) can refine binding poses and assess stability over 100 ns trajectories .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

SAR analysis focuses on modifying substituents to enhance efficacy:

- Quinazoline Core: Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to improve π-stacking with hydrophobic pockets. Compare with analogues like N-(4-phenyl-2-thiazolyl)acetamide, where acetyl groups enhance antimicrobial activity .

- Thioether Linker: Replace sulfur with selenide or oxygen to modulate redox activity. For example, sulfonyl derivatives (e.g., N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine) show distinct conformational flexibility .

- Ethanamine Tail: Vary dimethylamino groups to tertiary amines (e.g., morpholino) to alter solubility and blood-brain barrier penetration, as seen in orphenadrine derivatives .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

Discrepancies in data require systematic validation:

- Crystallographic Refinement: Use SHELXL97 to resolve conflicts in displacement parameters or occupancy. For example, anisotropic refinement of C–H bonds can correct overestimated thermal motion .

- Spectroscopic Cross-Check: Compare NMR shifts with DFT-calculated spectra (Gaussian 09, B3LYP/6-31G*). Discrepancies >0.5 ppm may indicate tautomerism or impurities .

- Peer Validation: Reproduce synthetic steps independently and share raw data (e.g., CIF files for XRD) via repositories like Cambridge Structural Database .

Advanced: What analytical methods ensure purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC-DAD/MS: Use a C18 column (ACN/0.1% formic acid gradient) to detect degradation products. Monitor for thioether oxidation to sulfoxides or sulfones .

- Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, 10°C/min). Derivatives like N,N-dimethyl-2-[(RS)-1-phenyl(pyridin-2-yl)methoxy]ethanamine hydrogen fumarate show decomposition >200°C .

- Reference Standards: Source certified materials (e.g., EP/JP standards) for calibration. Ensure batch-to-batch consistency via NMR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.